molecular formula C17H16N2O2 B5918079 N-(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide

N-(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide

Cat. No.: B5918079
M. Wt: 280.32 g/mol
InChI Key: ZXEUGBUFRQITPK-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is a synthetic organic compound with the molecular formula C17H16N2O2. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide typically involves the condensation of 1-benzyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylic acid with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is unique due to its specific structural features and the presence of the acetamide group, which can influence its reactivity and biological activity. This compound’s distinct properties make it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12(20)18-16-14-9-5-6-10-15(14)19(17(16)21)11-13-7-3-2-4-8-13/h2-10,16H,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEUGBUFRQITPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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